molecular formula C19H20ClN3O4S2 B2947100 7-Chloro-4-methoxy-2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)benzo[d]thiazole CAS No. 955698-62-1

7-Chloro-4-methoxy-2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)benzo[d]thiazole

Cat. No.: B2947100
CAS No.: 955698-62-1
M. Wt: 453.96
InChI Key: MNZUESUZGJFUCY-UHFFFAOYSA-N
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Description

    Starting Materials: 4-methoxyphenol.

    Reaction: Electrophilic aromatic substitution to introduce the methoxy group at the desired position.

  • Sulfonylation

      Starting Materials: 4-methoxyphenylsulfonyl chloride.

      Reaction: Sulfonylation of the piperazine ring using a base such as triethylamine.

  • Final Coupling

      Starting Materials: The intermediate benzo[d]thiazole derivative and the sulfonylated piperazine.

      Reaction: Coupling reaction under basic conditions to form the final compound.

  • Industrial Production Methods

    Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 7-chloro-4-methoxy-2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)benzo[d]thiazole typically involves multiple steps:

    • Formation of the Benzo[d]thiazole Core

        Starting Materials: 2-aminothiophenol and 4-chloro-3-nitrobenzoic acid.

        Reaction: Cyclization reaction under acidic conditions to form the benzo[d]thiazole core.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation

        Reagents: Potassium permanganate, hydrogen peroxide.

        Conditions: Aqueous or organic solvents, often under mild heating.

        Products: Oxidized derivatives, potentially altering the methoxy or sulfonyl groups.

    • Reduction

        Reagents: Sodium borohydride, lithium aluminum hydride.

        Conditions: Anhydrous solvents, typically at low temperatures.

        Products: Reduced forms, such as the conversion of nitro groups to amines.

    • Substitution

        Reagents: Halogenating agents, nucleophiles.

        Conditions: Varies depending on the substituent being introduced or replaced.

        Products: Substituted derivatives, such as halogenated or alkylated products.

    Common Reagents and Conditions

      Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

      Reducing Agents: Sodium borohydride, lithium aluminum hydride.

      Solvents: Methanol, ethanol, dichloromethane, toluene.

      Catalysts: Palladium on carbon, platinum oxide.

    Scientific Research Applications

    Chemistry

      Catalysis: Used as a ligand in catalytic reactions due to its ability to stabilize transition states.

      Material Science: Incorporated into polymers to enhance thermal and mechanical properties.

    Biology

      Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.

      Fluorescent Probes: Utilized in the development of fluorescent probes for imaging applications.

    Medicine

      Anticancer Agents: Investigated for its potential as an anticancer agent due to its ability to interfere with cell proliferation.

      Antimicrobial Agents: Exhibits antimicrobial properties, making it a candidate for the development of new antibiotics.

    Industry

      Pharmaceuticals: Used in the synthesis of pharmaceutical intermediates.

    Mechanism of Action

    The mechanism of action of 7-chloro-4-methoxy-2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)benzo[d]thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls in bacteria.

    Comparison with Similar Compounds

    Similar Compounds

      7-Chloro-4-methoxy-2-(4-(phenylsulfonyl)piperazin-1-yl)benzo[d]thiazole: Lacks the additional methoxy group on the phenyl ring.

      4-Methoxy-2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)benzo[d]thiazole: Lacks the chloro substituent.

    Uniqueness

      Structural Features: The presence of both chloro and methoxy groups, along with the sulfonylated piperazine, provides unique chemical reactivity and biological activity.

      Biological Activity: Exhibits a broader range of biological activities compared to similar compounds, making it a versatile candidate for various applications.

    This detailed overview highlights the significance of 7-chloro-4-methoxy-2-(4-((4-methoxyphenyl)sulfonyl)piperazin-1-yl)benzo[d]thiazole in scientific research and industrial applications

    Properties

    IUPAC Name

    7-chloro-4-methoxy-2-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-1,3-benzothiazole
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C19H20ClN3O4S2/c1-26-13-3-5-14(6-4-13)29(24,25)23-11-9-22(10-12-23)19-21-17-16(27-2)8-7-15(20)18(17)28-19/h3-8H,9-12H2,1-2H3
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    MNZUESUZGJFUCY-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC4=C(C=CC(=C4S3)Cl)OC
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C19H20ClN3O4S2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    454.0 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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